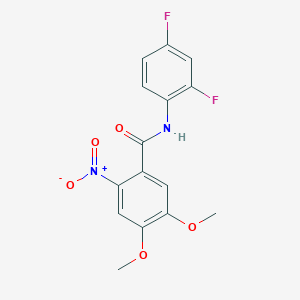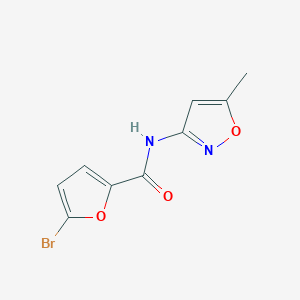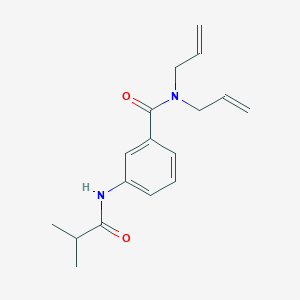
N,N-diallyl-3-(isobutyrylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diallyl-3-(isobutyrylamino)benzamide, also known as DIBA, is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. DIBA is a member of the benzamide family and is characterized by the presence of two allyl groups and an isobutyrylamino group attached to a benzene ring. In
Wissenschaftliche Forschungsanwendungen
N,N-diallyl-3-(isobutyrylamino)benzamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of N,N-diallyl-3-(isobutyrylamino)benzamide is in the field of cancer research. Studies have shown that N,N-diallyl-3-(isobutyrylamino)benzamide has anti-cancer properties and can inhibit the growth of cancer cells. N,N-diallyl-3-(isobutyrylamino)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the development of cancer. By inhibiting HDACs, N,N-diallyl-3-(isobutyrylamino)benzamide can prevent the growth and proliferation of cancer cells.
In addition to its anti-cancer properties, N,N-diallyl-3-(isobutyrylamino)benzamide has also been studied for its potential applications in the field of neuroprotection. Studies have shown that N,N-diallyl-3-(isobutyrylamino)benzamide can protect neurons from damage caused by oxidative stress. N,N-diallyl-3-(isobutyrylamino)benzamide has been shown to increase the activity of antioxidant enzymes, which can help to prevent the damage caused by reactive oxygen species.
Wirkmechanismus
The mechanism of action of N,N-diallyl-3-(isobutyrylamino)benzamide involves the inhibition of HDACs. HDACs are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N,N-diallyl-3-(isobutyrylamino)benzamide can alter the expression of genes that are involved in various cellular processes, including cell growth and proliferation. This can lead to the inhibition of cancer cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
N,N-diallyl-3-(isobutyrylamino)benzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N,N-diallyl-3-(isobutyrylamino)benzamide can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and protect neurons from damage caused by oxidative stress. N,N-diallyl-3-(isobutyrylamino)benzamide has also been shown to increase the activity of antioxidant enzymes, which can help to prevent the damage caused by reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N,N-diallyl-3-(isobutyrylamino)benzamide is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. N,N-diallyl-3-(isobutyrylamino)benzamide has been shown to have anti-cancer and neuroprotective properties, making it a promising candidate for the development of new treatments. However, one of the limitations of N,N-diallyl-3-(isobutyrylamino)benzamide is its low yield during synthesis. This can make it difficult to obtain large quantities of N,N-diallyl-3-(isobutyrylamino)benzamide for use in experiments.
Zukünftige Richtungen
There are a number of future directions for research on N,N-diallyl-3-(isobutyrylamino)benzamide. One area of research is the development of new synthesis methods that can increase the yield of N,N-diallyl-3-(isobutyrylamino)benzamide. This would make it easier to obtain larger quantities of N,N-diallyl-3-(isobutyrylamino)benzamide for use in experiments. Another area of research is the investigation of the potential applications of N,N-diallyl-3-(isobutyrylamino)benzamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could focus on the development of new derivatives of N,N-diallyl-3-(isobutyrylamino)benzamide that have improved properties for use in therapeutic applications.
Synthesemethoden
The synthesis of N,N-diallyl-3-(isobutyrylamino)benzamide involves the reaction between N,N-diallylaniline and isobutyryl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent such as dichloromethane and is followed by purification using column chromatography. The yield of N,N-diallyl-3-(isobutyrylamino)benzamide obtained through this method is typically around 50%.
Eigenschaften
IUPAC Name |
3-(2-methylpropanoylamino)-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-5-10-19(11-6-2)17(21)14-8-7-9-15(12-14)18-16(20)13(3)4/h5-9,12-13H,1-2,10-11H2,3-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSAQAOFNPJFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylpropanoylamino)-N,N-bis(prop-2-enyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



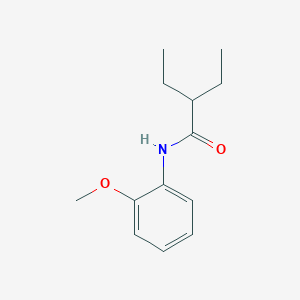
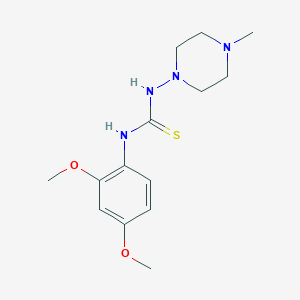
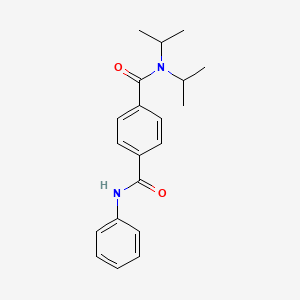
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B5753795.png)
![2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate](/img/structure/B5753803.png)
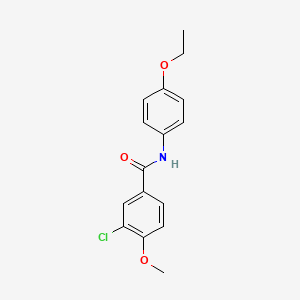
![1-ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5753820.png)
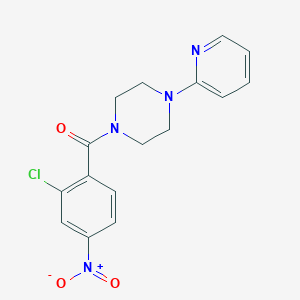
![2-(4-ethoxyphenyl)-N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5753834.png)
![N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5753845.png)
